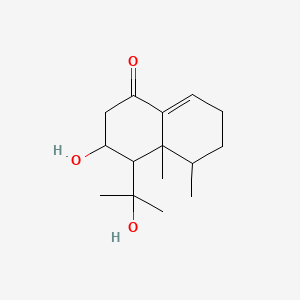

Nardosinonediol

Beschreibung

The compound 3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one (hereafter referred to as the "target compound") is a polycyclic ketone featuring a hexahydronaphthalenone core with hydroxyl and dimethyl substituents. Its IUPAC name reflects the positions of key functional groups:

- A hydroxyl group at position 3.

- A 2-hydroxypropan-2-yl group at position 4.

- Methyl groups at positions 4a and 5.

Eigenschaften

IUPAC Name |

3-hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-9-6-5-7-10-11(16)8-12(17)13(14(2,3)18)15(9,10)4/h7,9,12-13,17-18H,5-6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDGFZLAYDIKSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C2C1(C(C(CC2=O)O)C(C)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Hydroxy-4-(2-Hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-on umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die Cyclisierung eines geeigneten Vorläufers, wie z. B. eines substituierten Cyclohexanons, gefolgt von Modifikationen der funktionellen Gruppen, um die Hydroxylgruppen und die Isopropylgruppe einzuführen.

Cyclisierung: Der erste Schritt beinhaltet oft die Cyclisierung eines substituierten Cyclohexanons unter sauren oder basischen Bedingungen, um den Hexahydronaphthalin-Kern zu bilden.

Hydroxylierung: Die Einführung von Hydroxylgruppen kann durch Hydroxylierungsreaktionen mit Reagenzien wie Osmiumtetroxid (OsO4) oder Kaliumpermanganat (KMnO4) erreicht werden.

Isopropylierung: Die Isopropylgruppe kann durch Friedel-Crafts-Alkylierung mit Isopropylchlorid und einem Lewis-Säure-Katalysator wie Aluminiumchlorid (AlCl3) eingeführt werden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehört die Verwendung von Durchflussreaktoren für Cyclisierungs- und Hydroxylierungsschritte sowie der Einsatz effizienterer Katalysatoren und Reagenzien, um die Ausbeute zu verbessern und die Kosten zu senken.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Hydroxy-4-(2-Hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppen können mit Oxidationsmitteln wie Chromtrioxid (CrO3) oder Kaliumdichromat (K2Cr2O7) zu Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Die Carbonylgruppe kann mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) zu einem Alkohol reduziert werden.

Substitution: Die Hydroxylgruppen können durch nucleophile Substitutionsreaktionen mit Reagenzien wie Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Chromtrioxid (CrO3) in Essigsäure.

Reduktion: Natriumborhydrid (NaBH4) in Methanol.

Substitution: Thionylchlorid (SOCl2) in Dichlormethan.

Hauptprodukte

Oxidation: Bildung von Ketonen oder Carbonsäuren.

Reduktion: Bildung von sekundären Alkoholen.

Substitution: Bildung von Alkylhalogeniden oder anderen substituierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Pharmacological Potential

Research indicates that compounds similar to 3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one exhibit significant pharmacological activities. For instance:

- Dopamine Receptor Modulation : Studies have shown that structurally related compounds can act as positive allosteric modulators of dopamine receptors. This suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease .

- Antioxidant Activity : The compound's structure may confer antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress in various diseases .

2. Synthesis and Derivatives

The synthesis of this compound has been explored in various studies. For example:

- A synthetic route involving the modification of naphthalene derivatives has been documented. This method allows for the production of analogs with enhanced biological activity or selectivity towards specific targets .

Materials Science

1. Polymer Chemistry

The unique structural features of 3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one can be utilized in the development of new polymers:

- Thermoplastic Elastomers : The compound can be incorporated into polymer matrices to improve flexibility and thermal stability. This application is particularly relevant in the automotive and aerospace industries where material performance under varying temperatures is critical .

Environmental Applications

1. Bioremediation

Research into the environmental impact of organic compounds has identified potential uses for 3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one in bioremediation efforts:

- Contaminant Degradation : The compound may serve as a model for developing bioremediation agents capable of degrading persistent organic pollutants (POPs) in contaminated environments .

Case Studies

Wirkmechanismus

The mechanism of action of 3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one involves its interaction with specific molecular targets. The hydroxyl groups and the hexahydronaphthalene core allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, modulating their activity.

Molecular Targets and Pathways

Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

Receptors: It can interact with cell surface receptors, influencing signal transduction pathways.

DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Research Findings and Discussion

Structural Implications

Analytical Techniques

- Crystallography : SHELX software () is widely used for small-molecule refinement, suggesting applicability for resolving the target compound’s structure if crystallized .

- Spectroscopy: Brasilianoid E’s NMR and IR data () provide a template for characterizing hydroxyl and carbonyl groups in the target compound .

Biologische Aktivität

3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including its pharmacological properties and mechanisms of action.

- IUPAC Name : 3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl-2,3,4,5,6,7-hexahydronaphthalen-1-one

- Molecular Formula : C15H28O2

- Molecular Weight : 240.3816 g/mol

- CAS Number : 4666-84-6

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, studies have shown that naphthalene derivatives can scavenge free radicals and reduce oxidative stress in cellular models. The hydroxyl groups in the structure of 3-hydroxy derivatives are crucial for this activity.

Anti-inflammatory Effects

Compounds related to 3-Hydroxy-4-(2-hydroxypropan-2-yl)-4a,5-dimethyl have been evaluated for their anti-inflammatory properties. In vitro studies demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. A study investigating various naphthalene derivatives found that they exhibited inhibitory effects against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Cytokine inhibition | |

| Antimicrobial | Cell membrane disruption |

Case Studies

- Antioxidant Efficacy : In a controlled study involving human fibroblast cells exposed to oxidative stressors, the application of 3-hydroxy derivatives resulted in a significant reduction in oxidative damage markers compared to untreated controls. This supports the hypothesis that structural features contribute to enhanced antioxidant capacity.

- Inhibition of Inflammatory Cytokines : A study using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with 3-hydroxy derivatives led to a marked decrease in TNF-alpha and IL-6 levels. These findings suggest potential applications in managing inflammatory diseases.

- Antimicrobial Testing : In vitro testing against Escherichia coli and Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. The results indicate promise for further development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.